molecular formula C6H10Br2N2O2 B1669862 2,5-Dibromohexanediamide CAS No. 99584-96-0

2,5-Dibromohexanediamide

Cat. No. B1669862
CAS RN: 99584-96-0
M. Wt: 301.96 g/mol
InChI Key: PLSXNAQEJOGNKQ-UHFFFAOYSA-N
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Description

2,5-Dibromohexanediamide (DBHDA) is an alkylating agent that mildly converts cysteine to dehydroalanine (Dha) residues . It’s used as a reagent for synthetic biology, specifically for the conversion of cysteine to dehydroalanine in peptides or proteins .


Synthesis Analysis

DBHDA enables chemical mutagenesis, where dehydroalanine (DHA) can efficiently react with iodide building blocks to add various natural and unnatural side chains on proteins . This process is useful for the conversion of cysteine to DHA in peptides or proteins .


Molecular Structure Analysis

The empirical formula of 2,5-Dibromohexanediamide is C6H10Br2N2O2 .


Physical And Chemical Properties Analysis

DBHDA is an off-white solid with a molecular weight of 299.91 kDa . It is soluble in DMSO and DMF, and slightly soluble in methanol and H2O . It is stable at room temperature but should be stored at -20°C for long-term storage .

Scientific Research Applications

1. Role in Biological Monitoring

Research indicates that 2,5-Hexanedione (2,5-HD), a closely related compound to 2,5-Dibromohexanediamide, is used as a biomarker in biological monitoring. Workers exposed to n-hexane in industries such as shoe manufacturing are monitored for levels of 2,5-HD in their urine. This biomarker aids in assessing exposure to n-hexane, a solvent used in various industrial processes (dos Santos, Passarelli, & Nascimento, 2002).

2. Toxicological Research

2,5-HD is extensively studied in toxicological research due to its impact on testicular and renal functions. A study has shown that exposure to 2,5-HD can cause liver and kidney atrophy in rats, demonstrating its potential as a model for studying the effects of toxic substances on these organs (Adedara et al., 2014).

3. Neurotoxicology Studies

2,5-HD, due to its neurotoxic properties, is used to study the mechanisms of nerve damage. Research on chick embryos exposed to 2,5-HD has revealed its potential teratogenic effects on neurodevelopment. This compound serves as a model for understanding the impact of toxic exposure on neural development and differentiation (Cheng et al., 2012).

4. Mechanistic Investigations in Toxicology

Studies on 2,5-HD have contributed to a broader understanding of the mechanisms behind certain types of chemical-induced injuries. For instance, 2,5-HD-induced testicular injury has been a model for studying the disruption of germ cell maturation and Sertoli cell functions, providing insights into the molecular and cellular mechanisms of reproductive toxicology (Boekelheide et al., 2003).

Safety And Hazards

DBHDA is classified as a skin irritant and eye irritant . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and ensure adequate ventilation . In case of skin or eye contact, it is advised to wash off with soap and plenty of water, and consult a physician .

Future Directions

DBHDA has been used in research to maintain the solubility of amyloidogenic proteins during chemical mutagenesis . It has also been used to introduce two orthogonal reactive handles onto the surface of a double cysteine mutant of superfolder green fluorescent protein in a regioselective manner . These studies suggest that DBHDA could have further applications in protein engineering and drug discovery .

properties

IUPAC Name

2,5-dibromohexanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2N2O2/c7-3(5(9)11)1-2-4(8)6(10)12/h3-4H,1-2H2,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSXNAQEJOGNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)N)Br)C(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313350
Record name 2,5-Dibromohexanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromohexanediamide

CAS RN

99584-96-0
Record name 2,5-Dibromohexanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99584-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromohexanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
RI Nathani, P Moody, V Chudasama, MEB Smith… - Chemical …, 2013 - pubs.rsc.org
Local protein microenvironment is used to control the outcome of reaction between cysteine residues and 2,5-dibromohexanediamide. The differential reactivity is exploited to introduce …
Number of citations: 37 pubs.rsc.org
R Nathani, P Moody, MEB Smith… - …, 2012 - Wiley Online Library
Smooth converter: Bioconjugation of superfolder GFP involving the formation of an unusually stable, and unprecedented, cyclic sulfonium species is described. This sulfonium can …
MPC Mulder, F El Oualid, J ter Beek, H Ovaa - ChemBioChem, 2014 - Wiley Online Library
We present the development of a native chemical ligation handle that also functions as a masked electrophile that can be liberated during synthesis when required. This handle can …
D Mamalis, JRJ Maynard, SRG Galan, B Bower… - Tetrahedron, 2023 - Elsevier
Post-translational protein editing methods that rely upon precise chemical alteration of sequence and hence function are of increasing utility. Whilst the role of proteins as chiral …
Number of citations: 0 www.sciencedirect.com
LH Jones - RSC Chemical Biology, 2020 - pubs.rsc.org
In nature, dehydroalanine (Dha) and dehydrobutyrine (Dhb) residues are byproducts of protein aging, intermediates in the biosynthesis of lanthipeptides and products of bacterial …
Number of citations: 21 pubs.rsc.org
RCW van Lier, AD de Bruijn… - Chemistry–A European …, 2021 - Wiley Online Library
Dehydroalanine (Dha) residues are attractive noncanonical amino acids that occur naturally in ribosomally synthesised and post‐translationally modified peptides (RiPPs). Dha …
A Maruani, DA Richards, V Chudasama - Organic & biomolecular …, 2016 - pubs.rsc.org
With the advent of novel bioorthogonal reactions and “click” chemistry, an increasing number of strategies for the single labelling of proteins and oligonucleotides have emerged. Whilst …
Number of citations: 58 pubs.rsc.org
R Holl, M Dykstra, M Schneiders… - Australian journal of …, 2008 - CSIRO Publishing
Starting with (S)-aspartate, methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate 10 was synthesized in a four-step synthesis. Deprotonation of 10 and subsequent …
Number of citations: 12 www.publish.csiro.au
MA Ortega, DP Cogan, S Mukherjee, N Garg, B Li… - academia.edu
S1 Supporting Information Two flavoenzymes catalyze the post-translational generation of 5-chlorotryptophan and 2-aminovinyl-cy Page 1 S1 Supporting Information Two flavoenzymes …
Number of citations: 0 www.academia.edu
C Li, T Wang, L Liang, G Chu, J Zhang, W He… - Science China …, 2023 - Springer
ISG15 is a ubiquitin-like (Ubl) protein attached to substrate proteins by ISG15 conjugating enzymes whose dysregulation is implicated in a multitude of disease processes, but the …
Number of citations: 2 link.springer.com

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